![molecular formula C19H12ClF3N4O3 B2452921 Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338405-37-1](/img/structure/B2452921.png)
Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H12ClF3N4O3 and its molecular weight is 436.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 338405-37-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₈ClF₃N₂O₃
- Molecular Weight : 332.66 g/mol
- Melting Point : 104–106 °C
- Chemical Structure : The compound contains a pyridazine ring with various substituents that contribute to its biological activity.
Research indicates that this compound may exhibit several mechanisms of action:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for reducing oxidative stress in cells.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes.
- Anticancer Potential : In vitro studies have indicated that this compound may possess anticancer properties, affecting various cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant potential of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results were promising:
Concentration (µM) | % Inhibition |
---|---|
500 | 78.85 |
250 | 73.08 |
125 | 68.90 |
62.5 | 62.28 |
31.25 | 58.47 |
The IC50 value was found to be approximately 4.58μM, indicating a relatively strong antioxidant activity compared to standard antioxidants like ascorbic acid .
Antidiabetic Activity
The compound's antidiabetic potential was assessed through alpha-amylase inhibition assays:
Concentration (µM) | % Inhibition |
---|---|
500 | 88.35 |
250 | 84.36 |
125 | 79.62 |
62.5 | 76.16 |
31.25 | 73.67 |
The IC50 for alpha-amylase inhibition was noted at 0.91μM, suggesting that the compound could be a candidate for managing diabetes .
Anticancer Activity
In a screening assay conducted by the National Cancer Institute (NCI), the compound was tested against a panel of cancer cell lines at a concentration of 10μM:
Cell Line | Mean Growth (%) | Growth Inhibition (%) |
---|---|---|
RPMI-8226 (Leukemia) | 92.48 | -7.52 |
CCRF-CEM (Leukemia) | 92.77 | -7.23 |
K-562 (Leukemia) | 92.90 | -7.10 |
The results indicated only moderate growth inhibition across the tested lines, suggesting that while the compound has potential, further optimization and testing are necessary to enhance its anticancer efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to methyl 4-chloro-6-oxo derivatives:
- In Vivo Toxicity Studies : Animal studies have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications on the phenyl and pyridazine rings can significantly influence biological activity, paving the way for designing more potent analogs.
Q & A
Basic Research Questions
Q. What experimental techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer: Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) for mapping hydrogen/carbon environments, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to identify functional groups (e.g., carbonyl, diazenyl). X-ray crystallography may resolve stereochemical ambiguities. For example, NMR can distinguish between regioisomers by analyzing coupling constants in the pyridazine ring .
Q. How do synthesis methods impact the compound’s physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer: Purity and crystallinity, influenced by solvent choice (polar vs. nonpolar) and recrystallization conditions, directly affect melting point reproducibility. Solubility varies with substituent polarity; trifluoromethyl and diazenyl groups enhance hydrophobicity, necessitating DMSO or THF for dissolution. Systematic characterization (e.g., DSC for melting point, HPLC for purity) is critical .
Q. What are the primary functional groups dictating reactivity in this compound?
- Methodological Answer: The diazenyl group (-N=N-) is redox-active, enabling reduction to hydrazine derivatives, while the chloro substituent at position 4 is susceptible to nucleophilic substitution. The ester group at position 3 can undergo hydrolysis to carboxylic acids under basic conditions. Reactivity studies should prioritize controlled environments (e.g., inert atmosphere for reduction reactions) .
Advanced Research Questions
Q. How can reaction conditions be optimized for functional group modifications (e.g., diazenyl reduction or ester hydrolysis)?
- Methodological Answer:
- Reduction of diazenyl group: Use catalytic hydrogenation (H₂/Pd-C) at 25–50°C, monitoring by TLC. Competing pyridazine ring hydrogenation must be avoided by limiting reaction time .
- Ester hydrolysis: Employ NaOH/EtOH (1:1 v/v) at 60°C; pH >10 ensures complete deprotonation. Neutralize with HCl to isolate the carboxylic acid derivative .
- Key parameters: Temperature, pH, and reagent stoichiometry must be systematically varied, with reaction progress tracked via HPLC or in situ IR .
Q. How to resolve contradictions in bioactivity data between this compound and structurally similar analogs?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with incremental modifications (e.g., replacing trifluoromethyl with methyl or chloro groups). Compare bioactivity across standardized assays (e.g., IC₅₀ in enzyme inhibition). For example, a 2024 study found that replacing the diazenyl group with a thioether reduced cytotoxicity but improved solubility, highlighting substituent-dependent effects .
- Data Analysis Table:
Modification Site | Analog Structure Change | Observed Bioactivity Shift |
---|---|---|
Diazenyl Group | Replaced with -NH-NH- | 10× lower cytotoxicity |
Trifluoromethyl | Replaced with -CF₂H | 2× reduced enzyme binding |
Chloro Substituent | Replaced with -F | Improved metabolic stability |
Q. What strategies mitigate instability during storage or handling?
- Methodological Answer: The compound’s diazenyl group is light-sensitive. Store in amber vials under nitrogen at -20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrazine derivatives) can be identified via MS/MS fragmentation patterns .
Q. Experimental Design & Data Analysis
Q. How to design assays for evaluating this compound’s mechanism of action in biological systems?
- Methodological Answer: Use fluorescence polarization to study protein binding affinity or surface plasmon resonance (SPR) for real-time kinetics. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses. For example, a 2025 study linked the trifluoromethyl group’s electronegativity to enhanced kinase inhibition via hydrophobic pocket interactions .
Q. What analytical approaches validate synthetic intermediates during multi-step synthesis?
- Methodological Answer: Implement online reaction monitoring (e.g., ReactIR) to track intermediates. For low-abundance species, use LC-MS/MS with electrospray ionization. Critical checkpoints include diazenyl coupling (monitored by UV-Vis at 450 nm) and esterification (FTIR for carbonyl stretch at ~1700 cm⁻¹) .
Q. Contradictory Data Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer: Standardize assay protocols (e.g., cell line viability assays using identical passage numbers and serum concentrations). Re-evaluate compound purity (≥95% by HPLC) and solubility (use vehicle controls). Cross-validate with orthogonal assays (e.g., Western blot for target protein expression vs. cell viability) .
Propiedades
IUPAC Name |
methyl 4-chloro-6-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N4O3/c1-30-18(29)16-14(20)15(17(28)27(26-16)13-8-3-2-4-9-13)25-24-12-7-5-6-11(10-12)19(21,22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGZSFGTHMGKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C(=C1Cl)N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.